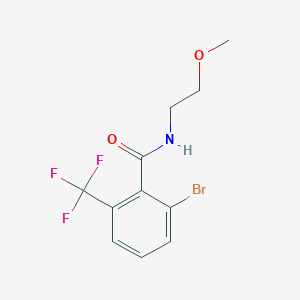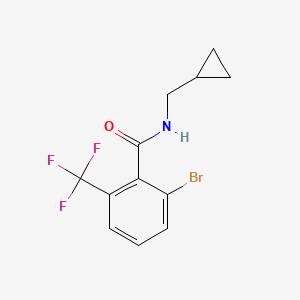
2-Bromo-N-cyclohexyl-6-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-cyclohexyl-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, and a trifluoromethyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclohexyl-6-(trifluoromethyl)benzamide typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with cyclohexylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and amidation processes, as well as the use of scalable trifluoromethylation techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of the cyclohexyl group can lead to the formation of cyclohexanone or cyclohexanol derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products:
Substitution: Formation of N-cyclohexyl-6-(trifluoromethyl)benzamide derivatives.
Reduction: Formation of N-cyclohexyl-6-(trifluoromethyl)benzylamine or N-cyclohexyl-6-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of N-cyclohexyl-6-(trifluoromethyl)benzamide derivatives with oxidized cyclohexyl groups.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and resistance to chemical degradation.
Biology and Medicine:
Pharmacology: The compound may serve as a lead structure for the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Biochemical Research: It can be used as a probe to study the interactions of brominated and trifluoromethylated compounds with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for the synthesis of agrochemicals with enhanced efficacy and environmental stability.
Electronics: Application in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
作用機序
The mechanism by which 2-Bromo-N-cyclohexyl-6-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its bromine and trifluoromethyl groups, leading to inhibition or activation of specific biochemical pathways. The cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
2-Bromo-N-methyl-6-(trifluoromethyl)benzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
2-Bromo-N-cyclohexylbenzamide: Lacks the trifluoromethyl group, affecting its reactivity and applications.
2-Bromo-6-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-N-cyclohexyl-6-(trifluoromethyl)benzamide is unique due to the combination of its bromine, cyclohexyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-bromo-N-cyclohexyl-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3NO/c15-11-8-4-7-10(14(16,17)18)12(11)13(20)19-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILZFXSFFFUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














